molecular formula C7H13N3 B3256881 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine CAS No. 279236-77-0

3-(5-methyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B3256881
Key on ui cas rn: 279236-77-0
M. Wt: 139.2 g/mol
InChI Key: ORGYIMPJXDYEJQ-UHFFFAOYSA-N
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Patent
US09034907B2

Procedure details

4-methyl-1H-imidazole (1) (36.53 mmol, 1 eq) of was dissolved in 120 mL of dimethylformamide, triethylamine (73.06 mmol, 2 eq.) and chlorotriphenylmethane (40.1 mmol, 1.1 eq) where added. The mixture was stirred for 3.5 h. The precipitate filtered off and was washed by means of ice-cooled dimethylformamide (2×50 mL) and water (2×50 mL). After removal of the solvent the remaining product was dried over P4O10.
Quantity
36.53 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
73.06 mmol
Type
reactant
Reaction Step Two
Quantity
40.1 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C([N:9]([CH2:12][CH3:13])CC)C.Cl[C:15](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C)C=O>[CH3:1][C:2]1[N:3]([CH2:15][CH2:13][CH2:12][NH2:9])[CH:4]=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
36.53 mmol
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
73.06 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40.1 mmol
Type
reactant
Smiles
ClC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate filtered off
WASH
Type
WASH
Details
was washed by means of ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled dimethylformamide (2×50 mL) and water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the remaining product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over P4O10

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
CC1=CN=CN1CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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